

Application Notes and Protocols for VTP50469 in Apoptosis and Differentiation Assays

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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408

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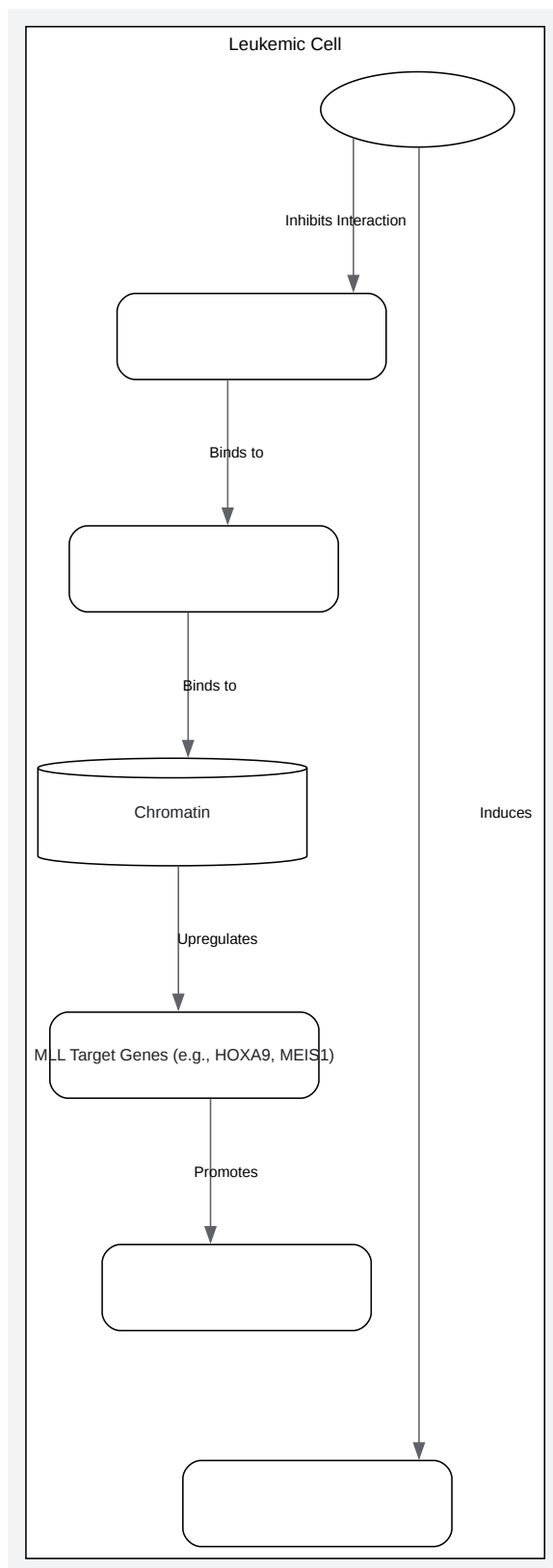
For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a K_i of 104 pM.^[1] This interaction is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements or NPM1 mutations. By disrupting the Menin-MLL complex, **VTP50469** effectively displaces Menin from chromatin, leading to the downregulation of key MLL target genes such as HOXA9 and MEIS1.^[2] This targeted inhibition ultimately results in the induction of apoptosis or cellular differentiation, depending on the specific leukemia subtype.^{[1][2]} These application notes provide detailed protocols for assessing the apoptotic and differentiation effects of **VTP50469** in relevant leukemia cell lines.

Mechanism of Action

VTP50469 functions by competitively binding to the Menin protein, thereby preventing its interaction with the MLL fusion proteins that are characteristic of MLL-rearranged leukemias. This disruption of the Menin-MLL1 interaction is a key therapeutic strategy, as this complex is essential for the aberrant gene expression programs that drive leukemic cell proliferation and survival.^[2] The downstream consequences of **VTP50469** treatment include the suppression of MLL-fusion target gene expression, which in turn triggers either apoptosis, particularly in MLL-rearranged B-ALL cell lines, or myeloid differentiation in MLL-rearranged AML cell lines.^{[1][2]}

Signaling Pathway of **VTP50469** Action[Click to download full resolution via product page](#)

Caption: **VTP50469** inhibits the Menin-MLL interaction, leading to apoptosis or differentiation.

Data Presentation

VTP50469-Induced Apoptosis in MLL-rearranged ALL Cell Lines

Cell Line	Assay	Treatment	Result
MV4;11	Annexin V/PI Staining	VTP50469 (10 nM, 96h)	Significant increase in apoptotic cells
RS4;11	Caspase-3/7 Activity	VTP50469 (IC50 ~25 nM)	Dose-dependent increase in caspase activity
KOPN8	TUNEL Assay	VTP50469 (IC50 ~15 nM)	Increased DNA fragmentation

VTP50469-Induced Differentiation in MLL-rearranged AML Cell Lines

Cell Line	Assay	Treatment (VTP50469)	Result (% CD11b+ cells)
MOLM13	Flow Cytometry (CD11b)	10 nM, 6 days	Increased CD11b expression
OCI-AML2	Flow Cytometry (CD11b)	1 μ M, 9 days	~40% (vs. ~5% in DMSO)[3]
THP-1	Flow Cytometry (CD11b)	IC50 ~37 nM, 4-6 days	Dose-dependent increase in CD11b+ cells
OCI-AML3	Wright-Giemsa Stain	SNDX-50469 (related compound)	Morphological changes indicative of differentiation[4]

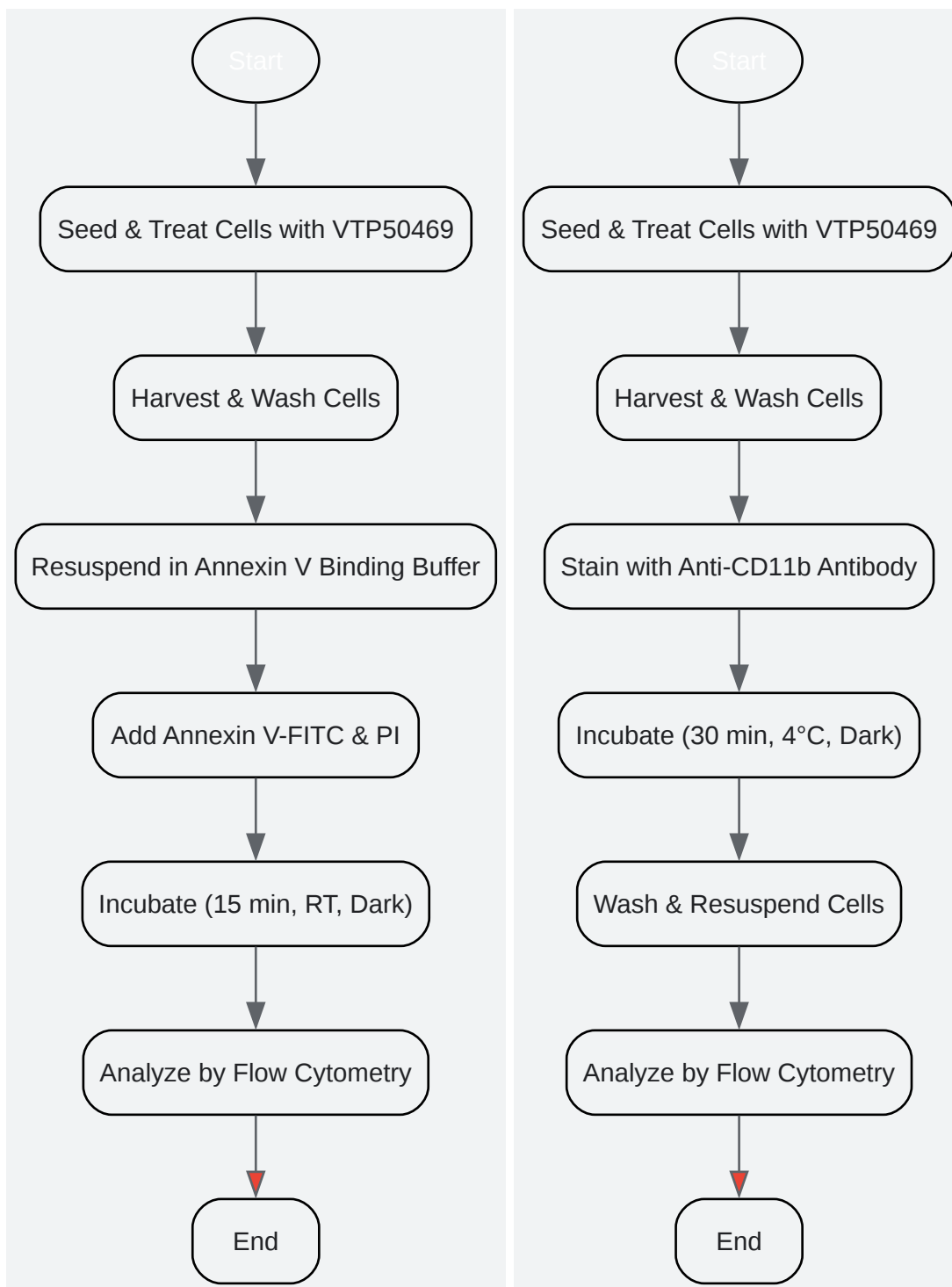
Experimental Protocols

Apoptosis Assays

1. Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V/PI Apoptosis Assay



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